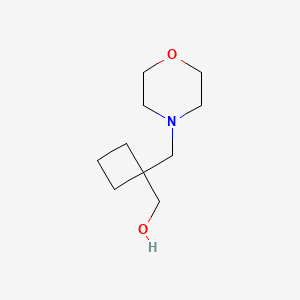
(1-(Morpholinomethyl)cyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Morpholinylmethyl)cyclobutanemethanol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring, a morpholine moiety, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanemethanol with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanemethanol is replaced by the morpholine group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and temperature control.
Major Products Formed:
Oxidation: The oxidation of 1-(4-Morpholinylmethyl)cyclobutanemethanol can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can result in the formation of various derivatives, including halogenated or alkylated products.
Applications De Recherche Scientifique
1-(4-Morpholinylmethyl)cyclobutanemethanol has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.
Biology: It may be employed in biochemical studies to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its properties may be utilized in the development of new materials, such as polymers or coatings, with specific chemical and physical characteristics.
Mécanisme D'action
1-(4-Morpholinylmethyl)cyclobutanemethanol can be compared with other similar compounds, such as 1-(4-Morpholinylmethyl)cyclopropylmethanol and 1-(4-Morpholinylmethyl)cyclohexanemethanol. These compounds share the morpholine moiety but differ in the size and structure of the cycloalkane ring. The unique structural features of 1-(4-Morpholinylmethyl)cyclobutanemethanol contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Comparaison Avec Des Composés Similaires
1-(4-Morpholinylmethyl)cyclopropylmethanol
1-(4-Morpholinylmethyl)cyclohexanemethanol
1-(4-Morpholinylmethyl)cyclopentanemethanol
1-(4-Morpholinylmethyl)cycloheptanemethanol
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[1-(morpholin-4-ylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-9-10(2-1-3-10)8-11-4-6-13-7-5-11/h12H,1-9H2 |
Clé InChI |
BXHFRTWKJMQDFH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN2CCOCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















